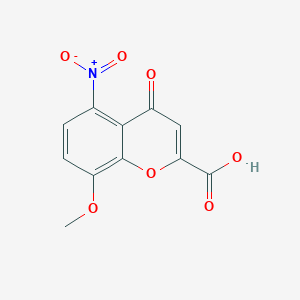
5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound that belongs to the class of chromene derivatives. It is a yellow crystalline powder that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid is not fully understood. However, it is believed to exert its anticancer activity through the inhibition of DNA topoisomerase II enzyme activity. This enzyme is essential for the replication and transcription of DNA, and its inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid has also been studied for its potential effects on various biochemical and physiological processes. It has been found to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid is its potential as an anticancer agent. However, its limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other fields such as materials science and environmental science. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects.
Synthesis Methods
The synthesis of 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid can be achieved through various methods. One of the most commonly used methods is the reaction of 5-nitro-8-methoxy-4H-chromen-4-one with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to obtain the desired compound.
Scientific Research Applications
5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
Product Name |
5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid |
|---|---|
Molecular Formula |
C11H7NO7 |
Molecular Weight |
265.18 g/mol |
IUPAC Name |
8-methoxy-5-nitro-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO7/c1-18-7-3-2-5(12(16)17)9-6(13)4-8(11(14)15)19-10(7)9/h2-4H,1H3,(H,14,15) |
InChI Key |
LFEJMAXMQJDPLO-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=C(O2)C(=O)O |
Canonical SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-cyanophenyl)sulfanyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B300235.png)

![4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B300242.png)
![N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide](/img/structure/B300245.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B300247.png)

![N-[1,1'-biphenyl]-3-yl-3-methoxybenzamide](/img/structure/B300251.png)
![4-Fluorobenzyl 2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl sulfide](/img/structure/B300253.png)





